7-Fluoro-1-benzothiophene-2-carbohydrazide
Overview
Description
7-Fluoro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7FN2OS and a molecular weight of 210.23 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The fluorine atom in the benzothiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
7-Fluoro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1-benzothiophene-2-carboxylic acid
- 7-Fluoro-1-benzothiophene-2-carboxamide
- 7-Fluoro-1-benzothiophene-2-thiol
Uniqueness
7-Fluoro-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of fluorine and sulfur atoms within the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
7-fluoro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMZYVEAQNGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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